Ajmaline

Übersicht

Beschreibung

This compound has been traditionally used in Ayurvedic medicine for its therapeutic properties, particularly in the treatment of hypertension and mental disorders . Rauwolfine is known for its ability to deplete neurotransmitters such as serotonin and norepinephrine from nerve endings, which contributes to its pharmacological effects .

Wissenschaftliche Forschungsanwendungen

Rauwolfia-Alkaloid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Medizin: Es wurde ausgiebig auf seine blutdrucksenkenden und antipsychotischen Eigenschaften untersucht. Es wird auch zur Behandlung bestimmter psychiatrischer Erkrankungen eingesetzt.

5. Wirkmechanismus

Rauwolfia-Alkaloid übt seine Wirkung aus, indem es irreversibel an vesikuläre Monoamintransporter (VMAT) bindet, die für die Aufnahme von Neurotransmittern in synaptische Vesikel verantwortlich sind . Diese Bindung führt zur Entleerung von Neurotransmittern wie Serotonin, Noradrenalin und Dopamin aus Nervenendigungen, was zu einer verringerten Aktivität des sympathischen Nervensystems und einem niedrigeren Blutdruck führt . Die molekularen Ziele umfassen VMAT und verschiedene Neurotransmitterrezeptoren .

Ähnliche Verbindungen:

Yohimbin: Ein weiteres Indolalkaloid mit ähnlichen strukturellen Merkmalen, aber unterschiedlichen pharmakologischen Wirkungen.

Rescinnamin: Ein weiteres Alkaloid aus Rauvolfia serpentina mit blutdrucksenkenden Eigenschaften ähnlich denen von Rauwolfia-Alkaloid.

Einzigartigkeit von Rauwolfia-Alkaloid: Rauwolfia-Alkaloid ist einzigartig aufgrund seiner starken blutdrucksenkenden und antipsychotischen Wirkungen, die hauptsächlich auf seine Fähigkeit zurückzuführen sind, Neurotransmitter aus Nervenendigungen zu entfernen . Im Gegensatz zu Yohimbin und Ajmalin hat Rauwolfia-Alkaloid eine größere Bandbreite an therapeutischen Anwendungen, darunter die Behandlung von Bluthochdruck und bestimmten psychiatrischen Erkrankungen .

Wirkmechanismus

Target of Action

The primary target of (+)-Ajmaline is the sodium channels in the heart. These channels play a crucial role in the propagation of action potentials in cardiac cells, which is essential for the normal rhythm and contractility of the heart .

Mode of Action

(+)-Ajmaline interacts with its target by binding to the sodium channels and inhibiting their activity. This results in a decrease in the influx of sodium ions during the depolarization phase of the action potential. Consequently, the action potential duration is prolonged, and the excitability of the cardiac cells is reduced .

Biochemical Pathways

The action of (+)-Ajmaline affects the cardiac conduction system . By inhibiting sodium channels, it slows down the propagation of action potentials, particularly in the atria, the atrioventricular node, and the ventricles. This leads to a prolongation of the PR interval and the QRS complex on the electrocardiogram, reflecting a delay in atrial and ventricular depolarization .

Pharmacokinetics

The pharmacokinetics of (+)-Ajmaline involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is absorbed from the gastrointestinal tract. It is widely distributed in the body, particularly in cardiac tissues due to its lipophilic nature. (+)-Ajmaline is metabolized in the liver and excreted in the urine. The bioavailability of (+)-Ajmaline may be influenced by factors such as the presence of food in the stomach, the pH of the gastrointestinal tract, and the function of the liver and kidneys .

Result of Action

The molecular and cellular effects of (+)-Ajmaline’s action include a decrease in the heart rate (bradycardia), a delay in the conduction of electrical signals in the heart (prolongation of the PR interval and QRS complex), and a potential reduction in the force of cardiac contraction. These effects can help to restore normal heart rhythm in conditions such as atrial fibrillation and supraventricular tachycardia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (+)-Ajmaline. For instance, changes in body temperature, pH, and electrolyte levels can affect the function of sodium channels and thus the action of (+)-Ajmaline. Furthermore, the presence of other drugs can influence the absorption, distribution, metabolism, and excretion of (+)-Ajmaline, potentially leading to drug-drug interactions .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

(+)-Ajmaline interacts with various enzymes and proteins, primarily through its potent sodium channel blocking effects . This interaction alters the shape and threshold of cardiac action potentials, which is crucial in its role as an antiarrhythmic agent .

Cellular Effects

(+)-Ajmaline has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways and gene expression . Its impact on cellular metabolism is primarily through its interaction with sodium channels, which can affect the electrical activity of the cell .

Molecular Mechanism

The molecular mechanism of (+)-Ajmaline involves its binding interactions with biomolecules, particularly sodium channels . It acts as a sodium channel blocker, changing the shape and threshold of cardiac action potentials . This can result in changes in gene expression and enzyme activation or inhibition .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of rauwolfine involves several steps, starting from the precursor tryptophan. The key steps include the formation of the indole ring, followed by the construction of the yohimbine skeleton . The synthetic route typically involves:

Formation of the Indole Ring: This is achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Construction of the Yohimbine Skeleton: This involves several steps, including cyclization and functional group transformations to form the complex yohimbine structure.

Industrial Production Methods: Industrial production of rauwolfine primarily relies on the extraction from Rauvolfia serpentina roots. The roots are harvested, dried, and then subjected to solvent extraction to isolate the alkaloids . The crude extract is further purified using chromatographic techniques to obtain pure rauwolfine.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Rauwolfia-Alkaloid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Rauwolfia-Alkaloid kann oxidiert werden, um Reserpinsäure zu bilden.

Reduktion: Die Reduktion von Rauwolfia-Alkaloid kann zur Bildung von Dihydroreserpin führen.

Substitution: Substitutionsreaktionen können am Indolstickstoff oder an den Methoxygruppen am aromatischen Ring auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Substitutionsreaktionen erfordern je nach Art des Substituenten häufig saure oder basische Bedingungen.

Hauptprodukte, die gebildet werden:

Oxidation: Reserpinsäure.

Reduktion: Dihydroreserpin.

Substitution: Verschiedene substituierte Derivate von Rauwolfia-Alkaloid, abhängig von den verwendeten Reagenzien.

Vergleich Mit ähnlichen Verbindungen

Yohimbine: Another indole alkaloid with similar structural features but different pharmacological effects.

Ajmaline: An antiarrhythmic agent with a similar indole structure but different therapeutic applications.

Rescinnamine: Another alkaloid from Rauvolfia serpentina with antihypertensive properties similar to rauwolfine.

Uniqueness of Rauwolfine: Rauwolfine is unique due to its potent antihypertensive and antipsychotic effects, which are primarily attributed to its ability to deplete neurotransmitters from nerve endings . Unlike yohimbine and this compound, rauwolfine has a broader range of therapeutic applications, including the treatment of hypertension and certain psychiatric disorders .

Eigenschaften

| The class I antiarrhythmic agents interfere with the sodium channel. A class IA agent lengthens the action potential (right shift) which brings about improvement in abnormal heart rhythms. This drug in particular has a high affinity for the Nav 1.5 sodium channel. | |

CAS-Nummer |

4360-12-7 |

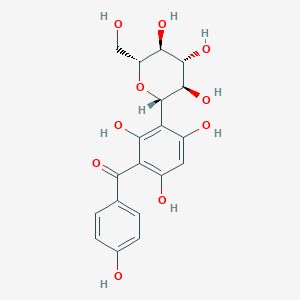

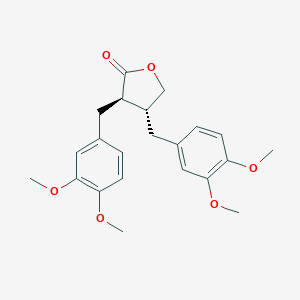

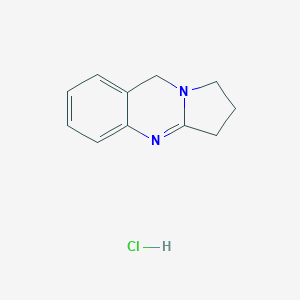

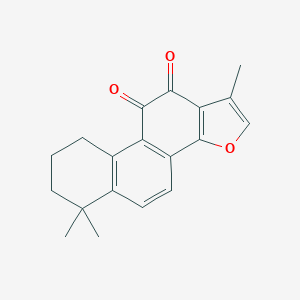

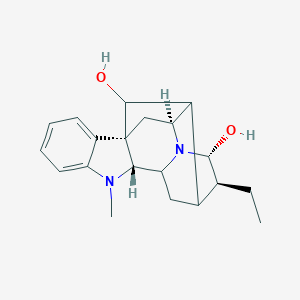

Molekularformel |

C20H26N2O2 |

Molekulargewicht |

326.4 g/mol |

IUPAC-Name |

(9R,10S,13S,14R,16S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol |

InChI |

InChI=1S/C20H26N2O2/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3/t10-,11?,14-,15-,16?,17-,18+,19+,20?/m0/s1 |

InChI-Schlüssel |

CJDRUOGAGYHKKD-IWMNNKGHSA-N |

Isomerische SMILES |

CC[C@@H]1[C@H](N2[C@H]3CC1C4[C@@H]2CC5([C@H]3N(C6=CC=CC=C65)C)[C@@H]4O)O |

SMILES |

CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C |

Kanonische SMILES |

CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C |

melting_point |

206 °C |

| 4360-12-7 | |

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant |

Löslichkeit |

490 mg/L (at 30 °C) 4.09e+00 g/L |

Synonyme |

Ajmaline Ajmaline Hydrochloride Aritmina Cardiorythmine Gilurtymal Rauverid Serenol Tachmalin Wolfina |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Ajmaline exerts its antiarrhythmic effects primarily by blocking voltage-gated sodium channels in the heart. [, , ] This blockade predominantly affects phase 0 of the cardiac action potential, slowing down the rapid depolarization phase. []

ANone: Yes, research suggests that this compound also inhibits potassium and calcium currents. Studies have shown inhibitory effects on the inward rectifying potassium current (IK1), delayed rectifier potassium current (IKr), and the L-type calcium current (ICa-L). [, ]

ANone: By blocking sodium channels, this compound prolongs the effective refractory period of the heart, making it less susceptible to reentrant arrhythmias. [] This effect is particularly pronounced in the right ventricular outflow tract (RVOT), explaining its use in diagnosing Brugada syndrome (BrS). [, ]

ANone: While sodium channel blockade is considered the primary mechanism, this compound's inhibitory effects on potassium and calcium currents may contribute to its overall antiarrhythmic profile by prolonging action potential duration and influencing repolarization. [, ]

ANone: The molecular formula of this compound is C20H26N2O2, and its molecular weight is 326.43 g/mol. [, ]

ANone: this compound is known to be unstable in plasma, especially during extraction procedures, requiring specific handling and analytical methods. [] One study used neostigmine to block plasma esterases and improve stability during analysis. []

ANone: this compound is not typically used for its catalytic properties, as it is primarily known for its pharmacological activity as an antiarrhythmic agent.

ANone: While computational studies on this compound are limited in the provided research, these methods could be valuable for exploring its interactions with ion channels and predicting the effects of structural modifications on its activity.

ANone: Specific structural features of this compound contribute to its binding affinity for sodium channels. Modifications to its structure, such as the addition of a chloroacetyl group, can alter its pharmacokinetic properties and potentially influence its activity. [, ]

ANone: Yes, several derivatives, including N-propylthis compound (NPA) and di-monochloracetylthis compound (DCAA), have been studied. NPA was found to be more potent than this compound in prolonging the refractory period in guinea pig atria and inhibiting aconitine-induced arrhythmias in rats. []

ANone: this compound's instability in plasma presents a challenge for its formulation. Strategies to improve its stability and bioavailability could involve chemical modifications, development of prodrugs, or exploration of different drug delivery systems.

ANone: this compound exhibits a multi-compartment pharmacokinetic profile. Following oral administration, its peak blood level is achieved rapidly, and it is then distributed to various tissues, including the heart. [, ]

ANone: this compound is metabolized primarily by hydrolysis, and its major metabolite is this compound N-oxide. It is mainly eliminated via the kidneys, with a half-life of approximately 100 minutes after intravenous administration in cats. []

ANone: Yes, renal dysfunction has been shown to significantly increase the bioavailability of this compound in rats. This effect is attributed to a combination of reduced hepatic extraction and increased absorption from the intestine. []

ANone: Yes, quinidine has been shown to significantly increase the plasma concentration of this compound by inhibiting its presystemic elimination in the intestine and liver. [, ] This interaction highlights the importance of considering potential drug-drug interactions in clinical settings.

ANone: Studies have utilized isolated animal hearts, cell cultures, and animal models of arrhythmias to investigate this compound's effects. [, , , ] For instance, it has demonstrated efficacy in suppressing aconitine-induced arrhythmias in rats and reducing the frequency of ventricular premature beats in cats.

ANone: Yes, while not as widely used as other antiarrhythmic agents, this compound has been investigated in clinical trials for treating various arrhythmias, including supraventricular tachycardia and ventricular tachycardia. [, , ]

ANone: Information on specific resistance mechanisms to this compound and its potential cross-resistance with other antiarrhythmic drugs is limited in the provided research.

ANone: this compound, particularly at high doses, can cause adverse effects, including hypotension, bradycardia, and prolongation of the PR, QRS, and QT intervals on the electrocardiogram (ECG). [, ]

ANone: High-performance liquid chromatography (HPLC) is frequently employed to determine this compound concentrations in plasma and urine. [] Due to this compound's instability, specific precautions, such as pharmacological inhibition of esterases, may be necessary during sample preparation and analysis.

ANone: Information on the environmental impact and degradation of this compound is not available in the provided research.

ANone: The dissolution rate of this compound can influence its absorption and overall bioavailability. Coprecipitates of this compound with polyvinylpyrrolidone (PVP) have demonstrated significantly enhanced dissolution rates compared to this compound alone, suggesting a potential strategy for improving its bioavailability. []

ANone: While most research focuses on this compound's pharmacological properties, one study demonstrated that rabbits immunized with an this compound derivative coupled to bovine serum albumin showed delayed toxicity and increased survival time compared to controls when challenged with this compound. [] This suggests a potential for inducing immunological protection against this compound toxicity.

ANone: Specific details on this compound's interactions with drug transporters are not discussed in the provided research.

ANone: The provided research does not include information on this compound's potential to induce or inhibit drug-metabolizing enzymes.

ANone: Yes, other Class I antiarrhythmic drugs like propafenone and flecainide can also be used to unmask BrS, although this compound is considered more effective. [, , ] The choice of treatment depends on various factors, including the specific type of arrhythmia, patient characteristics, and potential drug interactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.